molecular formula C16H23NO B12762674 (r)-Tolperisone CAS No. 67499-66-5

(r)-Tolperisone

Cat. No.: B12762674
CAS No.: 67499-66-5
M. Wt: 245.36 g/mol
InChI Key: FSKFPVLPFLJRQB-CQSZACIVSA-N
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Description

®-Tolperisone is a chiral compound used primarily as a muscle relaxant. It is known for its ability to alleviate muscle spasms and improve blood circulation. The compound is a derivative of piperidine and is often used in the treatment of muscle stiffness and pain associated with various musculoskeletal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tolperisone typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperidine under specific conditions. The process may include steps such as:

    Condensation Reaction: The initial step involves the condensation of 2-methyl-1-phenylpropan-1-one with piperidine in the presence of a base.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to yield ®-Tolperisone.

Industrial Production Methods

Industrial production of ®-Tolperisone often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation.

Chemical Reactions Analysis

Types of Reactions

®-Tolperisone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ®-Tolperisone into its alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

®-Tolperisone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of chiral synthesis and reaction mechanisms.

    Biology: The compound is studied for its effects on muscle cells and its potential role in cellular signaling pathways.

    Medicine: ®-Tolperisone is extensively researched for its therapeutic effects in treating muscle spasms and related conditions.

    Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

®-Tolperisone exerts its effects by acting on the central nervous system. It inhibits the release of calcium ions from the sarcoplasmic reticulum in muscle cells, leading to muscle relaxation. The compound also blocks sodium and potassium channels, which helps in reducing muscle excitability and spasms.

Comparison with Similar Compounds

Similar Compounds

    Eperisone: Another muscle relaxant with a similar mechanism of action but different chemical structure.

    Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

    Baclofen: A GABA receptor agonist used for muscle relaxation.

Uniqueness

®-Tolperisone is unique due to its dual action on both calcium ion release and sodium/potassium channels. This dual mechanism makes it particularly effective in treating muscle spasms with fewer side effects compared to other muscle relaxants.

Properties

CAS No.

67499-66-5

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1

InChI Key

FSKFPVLPFLJRQB-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

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